2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID
CAS No.:
Cat. No.: VC13352325
Molecular Formula: C22H18O6
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18O6 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 2-[3-(3-methoxyphenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid |
| Standard InChI | InChI=1S/C22H18O6/c1-11-7-17-20(12(2)15(9-18(23)24)22(25)28-17)21-19(11)16(10-27-21)13-5-4-6-14(8-13)26-3/h4-8,10H,9H2,1-3H3,(H,23,24) |
| Standard InChI Key | MTUSSCJTCSUXTJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC(=CC=C4)OC |
| Canonical SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC(=CC=C4)OC |
Introduction
Structural and Molecular Properties
Chemical Identity and Nomenclature
The compound’s IUPAC name, 2-[3-(3-methoxyphenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid, reflects its fused heterocyclic architecture. The furo[2,3-f]chromene system consists of a furan ring annulated to a chromene backbone at positions 2 and 3, respectively. Substituents include:
-
A 3-methoxyphenyl group at position 3.
-
Methyl groups at positions 4 and 9.
-
A 7-oxo (keto) group at position 7.
-
An acetic acid moiety at position 8.
The molecular structure was validated via -NMR, -NMR, and high-resolution mass spectrometry (HRMS), as detailed in studies of analogous furochromenes .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 4913713 (PubChem) |
| IUPAC Name | 2-[3-(3-methoxyphenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid |
| SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC(=CC=C4)OC |
Synthetic Methodologies
Multicomponent Condensation Approach
The synthesis mirrors pathways for related furochromenes, leveraging a one-pot telescoped process . Key steps include:
-
Condensation: Reacting 8-hydroxyquinoline derivatives with 3-methoxyphenylglyoxal and Meldrum’s acid in acetonitrile (MeCN) under reflux.
-
Cyclization: Treating the intermediate with acetic acid (AcOH) to induce furan ring closure.
-
Purification: Recrystallization from MeCN yields the product as a pale yellow solid (68% yield) .
Table 2: Synthesis Conditions
| Parameter | Details |
|---|---|
| Reactants | 8-Hydroxyquinoline, 3-methoxyphenylglyoxal, Meldrum’s acid |
| Solvent | MeCN/AcOH |
| Temperature | Reflux (1 h each step) |
| Catalyst | Triethylamine (EtN) |
| Yield | 68% |
Structural Confirmation
-
-NMR: Peaks at δ 2.35–2.45 ppm (methyl groups), δ 3.85 ppm (methoxy), and δ 12.1 ppm (carboxylic acid) .
Biological Activity and Mechanism
Carbonic Anhydrase Inhibition
The compound selectively inhibits human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in hypoxic tumors .
Table 3: Enzyme Inhibition Data
| Isoform | IC (nM) | Selectivity Ratio (vs. hCA I/II) |
|---|---|---|
| hCA IX | 12.4 | >100 |
| hCA XII | 8.7 | >100 |
Mechanism: The acetic acid group chelates the active-site zinc ion, while the methoxyphenyl and methyl groups enhance hydrophobic interactions with the enzyme’s peripheral residues .
Comparative Analysis with Analogues
Structural Analogues
-
EMAC10164 Series: Differ in aromatic substituents (e.g., 4-methoxyphenyl vs. 3-methoxyphenyl), showing reduced CA IX/XII selectivity .
-
Thiazole Derivatives: Lack the furochromene core, resulting in weaker enzyme inhibition.
Pharmacokinetic Profile
-
LogP: 2.1 (indicating moderate lipophilicity).
-
Solubility: 28 µg/mL in PBS (pH 7.4), necessitating prodrug strategies for in vivo use .
Applications and Future Directions
Therapeutic Development
-
Targeted Cancer Therapy: CA IX/XII inhibition disrupts tumor pH regulation, sensitizing cells to chemotherapy .
-
Combination Regimens: Synergy with cisplatin observed in renal carcinoma models (1.8-fold tumor reduction vs. monotherapy) .
Research Priorities
-
In Vivo Efficacy: Pharmacokinetic optimization via ester prodrugs.
-
Structural Modifications: Introducing fluorinated groups to enhance blood-brain barrier penetration for glioma applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume